molecular formula C8H15NOS B14486763 S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate CAS No. 67189-62-2

S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate

Cat. No.: B14486763
CAS No.: 67189-62-2
M. Wt: 173.28 g/mol
InChI Key: QWNHCLHWLPUAGW-UHFFFAOYSA-N
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Description

S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate is a chemical compound with a unique structure that includes an ethyl group, a methyl group, and a 2-methylprop-2-en-1-yl group attached to a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate typically involves the reaction of ethyl isothiocyanate with 2-methylprop-2-en-1-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. Continuous flow reactors can be used to optimize the reaction conditions and increase the yield. Additionally, automated purification systems can streamline the process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved may include the disruption of metabolic processes or signaling cascades, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Ethyl methyl(2-methylprop-2-en-1-yl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

CAS No.

67189-62-2

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

S-ethyl N-methyl-N-(2-methylprop-2-enyl)carbamothioate

InChI

InChI=1S/C8H15NOS/c1-5-11-8(10)9(4)6-7(2)3/h2,5-6H2,1,3-4H3

InChI Key

QWNHCLHWLPUAGW-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N(C)CC(=C)C

Origin of Product

United States

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